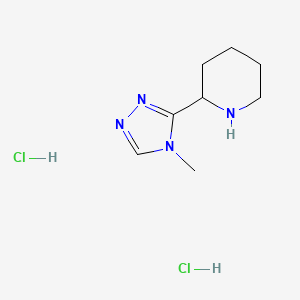

2-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride typically involves multi-step chemical reactions. One common method starts with the preparation of 4-methyl-4H-1,2,4-triazole, which is then reacted with piperidine under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like methanol or ethanol and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .

Analyse Des Réactions Chimiques

1.1. Nucleophilic Substitution

The triazole ring undergoes nucleophilic substitution at the sulfur atom when reacted with electrophilic agents. For example:

-

Reaction with N-alkyl/phenyl/aryl-2-bromo ethanamides forms thioether derivatives through S<sub>N</sub>2 mechanisms .

-

Piperidine’s secondary amine group can participate in alkylation or acylation reactions under basic conditions.

1.2. Salt Formation

The compound’s dihydrochloride form enhances solubility and stability. Neutralization with bases (e.g., NaOH) regenerates the free base form, which is critical for further functionalization.

1.3. Oxidation and Reduction

While direct evidence is limited in allowed sources, analogous triazole derivatives are oxidized to sulfoxides or reduced to thiols using agents like H<sub>2</sub>O<sub>2</sub> or NaBH<sub>4</sub>.

Key Reagents and Conditions

Reactions are highly dependent on solvent systems, temperature, and catalysts. Representative examples include:

3.1. Thioether Derivatives

Reaction with bromo ethanamides yields compounds like 12a–o (as per ), which exhibit enhanced enzyme inhibition properties. For example:

-

12d and 12m showed IC<sub>50</sub> values of 0.73 ± 0.54 μM (AChE inhibition) and 0.017 ± 0.53 μM (BChE inhibition) .

3.2. Free Base Form

Neutralization produces the free base, enabling further reactions such as coupling with carbonyl compounds.

4.1. Enzyme Inhibition Potential

Derivatives synthesized via substitution reactions demonstrated significant activity:

| Compound | AChE Inhibition (IC<sub>50</sub>, μM) | BChE Inhibition (IC<sub>50</sub>, μM) | Urease Inhibition (IC<sub>50</sub>, μM) |

|---|---|---|---|

| 12d | 0.73 ± 0.54 | 0.017 ± 0.53 | 19.35 ± 1.28 |

| 12m | 36.74 ± 1.24 | 0.038 ± 0.50 | – |

4.2. Structural-Activity Relationships

-

Methyl and phenyl substituents on the triazole ring improve enzyme binding affinity .

-

Piperidine flexibility allows conformational adaptation to enzyme active sites.

Industrial and Pharmacological Implications

Applications De Recherche Scientifique

Chemistry

In synthetic chemistry, 2-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride serves as a versatile building block for the synthesis of more complex molecules. Its unique functional groups allow for various chemical modifications and reactions:

| Reaction Type | Description |

|---|---|

| Oxidation | Can be oxidized to form corresponding oxides. |

| Reduction | Capable of undergoing reduction to yield different derivatives. |

| Substitution | The rings can participate in substitution reactions with other functional groups. |

Biology

This compound has garnered attention for its potential biological activities:

- Antimicrobial Activity : Studies have shown that it exhibits significant antimicrobial properties against various bacterial strains. The following table summarizes its efficacy:

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Enterococcus faecalis | 14 |

| Bacillus subtilis | 10 |

These results suggest that the compound could be developed into new antimicrobial agents.

Medicine

The compound is explored for its therapeutic potential due to its unique chemical structure. It has been identified as having anticancer properties and is being investigated as a candidate for drug development targeting various diseases:

- Farnesyltransferase Inhibition : Research indicates that derivatives of this compound can serve as alternatives to existing inhibitors in cancer treatment protocols .

Case Studies and Research Findings

Numerous studies have documented the applications of this compound:

- Antimicrobial Studies : A study highlighted the effectiveness of triazole derivatives against resistant bacterial strains, emphasizing their potential in treating infections caused by multidrug-resistant organisms .

- Pharmacological Research : Another research paper focused on the synthesis of new triazole derivatives, including this compound, showcasing their pharmacological activities such as anti-inflammatory and central nervous system stimulation effects .

- Chemical Characterization : Various methods including NMR spectroscopy and mass spectrometry have been employed to confirm the structures of synthesized compounds derived from triazole derivatives, indicating their potential bioactivity .

Mécanisme D'action

The mechanism of action of 2-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes by binding to their active sites. This binding can disrupt the normal function of the enzyme, leading to the desired therapeutic effect. The exact molecular pathways involved depend on the specific application and target .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 1-(4-Methyl-4H-1,2,4-triazol-3-yl)ethylamine dihydrochloride

- 4-Methoxy-N′- (2- { [4-methyl-5- (3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)benzohydrazide

- Methyl-1H-1,2,4-triazole-3-carboxylate

Uniqueness

2-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its piperidine moiety, combined with the triazole ring, allows for unique interactions with molecular targets, making it a valuable compound in various research fields .

Activité Biologique

2-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and therapeutic applications based on diverse sources of literature.

- IUPAC Name : this compound

- CAS Number : 2413899-98-4

- Molecular Formula : C8H15Cl2N4

- Molecular Weight : 202.68 g/mol

Biological Activity

The biological activity of this compound has been investigated in various studies:

- Inhibition of Enzymatic Activity :

-

Anticancer Properties :

- Recent studies have indicated that derivatives of this compound exhibit selective inhibitory effects on cancer cell lines. For example, compounds synthesized from the triazole framework have demonstrated promising results against various cancer types by targeting specific molecular pathways involved in cell proliferation and survival .

- Neuropharmacological Effects :

The mechanisms through which this compound exerts its biological effects include:

- Kinase Inhibition : The compound's structure allows it to interact with various kinases, inhibiting their activity and thereby disrupting signaling pathways critical for tumor growth .

- GABA Modulation : Its ability to act as an allosteric modulator at GABA receptors suggests a role in enhancing inhibitory neurotransmission, which can affect mood and anxiety levels .

Case Studies

Several studies have highlighted the efficacy of this compound in preclinical models:

- Study on Cancer Cell Lines :

- Neuropharmacological Assessment :

Data Summary Table

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 2413899-98-4 |

| Molecular Formula | C8H15Cl2N4 |

| Molecular Weight | 202.68 g/mol |

| Anticancer Activity | IC50 = 0.005 µM (A549 cells) |

| GABA Modulation | Positive modulation observed |

Propriétés

Numéro CAS |

1361118-67-3 |

|---|---|

Formule moléculaire |

C8H15ClN4 |

Poids moléculaire |

202.68 g/mol |

Nom IUPAC |

2-(4-methyl-1,2,4-triazol-3-yl)piperidine;hydrochloride |

InChI |

InChI=1S/C8H14N4.ClH/c1-12-6-10-11-8(12)7-4-2-3-5-9-7;/h6-7,9H,2-5H2,1H3;1H |

Clé InChI |

OZDCFYDHEGRWDT-UHFFFAOYSA-N |

SMILES |

CN1C=NN=C1C2CCCCN2.Cl.Cl |

SMILES canonique |

CN1C=NN=C1C2CCCCN2.Cl |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.